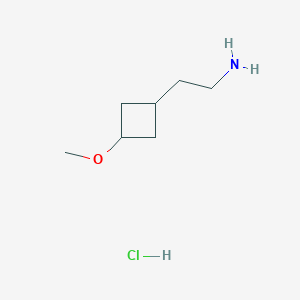

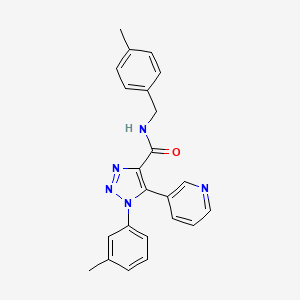

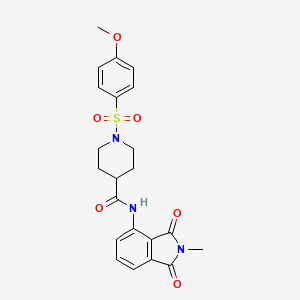

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide”, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学的研究の応用

Medicinal Chemistry Applications

One notable application is in the development of PET (Positron Emission Tomography) tracers for the visualization of serotonin 5-HT1A receptors, which play a critical role in neuropsychiatric disorders. For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have been prepared as analogs, showing high brain uptake and stability, indicating their potential as improved PET radioligands for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Chemical Synthesis

4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide derivatives have been utilized in chemical synthesis for the development of various compounds. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized, showing significant antiviral and antimicrobial activities, providing a foundation for further biological interest (Reddy et al., 2013). Moreover, l-Piperazine-2-carboxylic acid derived N-formamide has been highlighted as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines, offering a broad substrate profile and high yields (Wang et al., 2006).

Biological Research

In biological research, modifications of compounds like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to improve their biological effect, have led to the formation of water-soluble ammonium salts while retaining antihelminthic effects (Galkina et al., 2014). Similarly, the synthesis of new carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors further illustrates the extensive research applications of these compounds in studying receptor dynamics and brain disorders (Gao et al., 2008).

作用機序

Mode of Action

The mode of action of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

特性

IUPAC Name |

4-(2-chloro-4-nitrophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c12-9-7-8(16(18)19)1-2-10(9)14-3-5-15(6-4-14)11(13)17/h1-2,7H,3-6H2,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFOZTXLHDSNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

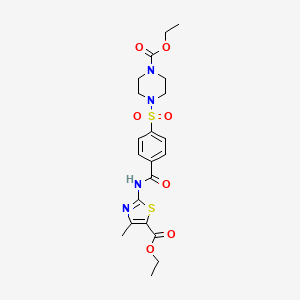

![Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2697812.png)

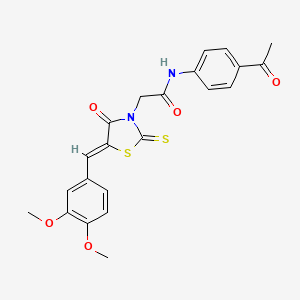

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697816.png)

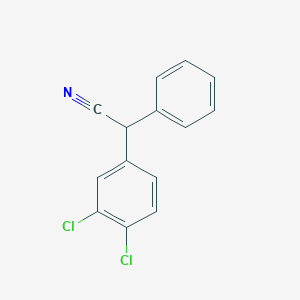

![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2697823.png)